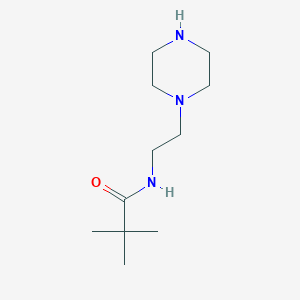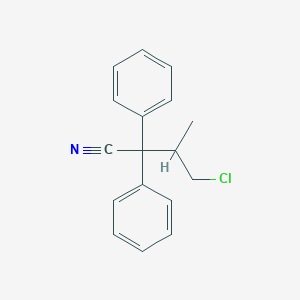
4-Chloro-3-methyl-2,2-diphenylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methyl-2,2-diphenylbutanenitrile is an organic compound with the molecular formula C17H16ClN. It is a nitrile derivative that features a chloro group, a methyl group, and two phenyl groups attached to a butanenitrile backbone. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-2,2-diphenylbutanenitrile typically involves the reaction of 4-chloro-3-methyl-2,2-diphenylbutanoic acid with a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under reflux conditions to facilitate the conversion of the carboxylic acid to the corresponding nitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-methyl-2,2-diphenylbutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4)
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions
Major Products Formed
Substitution: Formation of 4-azido-3-methyl-2,2-diphenylbutanenitrile or 4-thio-3-methyl-2,2-diphenylbutanenitrile.
Reduction: Formation of 4-chloro-3-methyl-2,2-diphenylbutylamine.
Oxidation: Formation of 4-chloro-3-methyl-2,2-diphenylbutanoic acid
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-methyl-2,2-diphenylbutanenitrile is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Chloro-3-methyl-2,2-diphenylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrile groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-methyl-2,2-diphenylbutanoic acid
- 4-Chloro-3-methyl-2,2-diphenylbutylamine
- 4-Azido-3-methyl-2,2-diphenylbutanenitrile
Uniqueness
4-Chloro-3-methyl-2,2-diphenylbutanenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in scientific research .
Eigenschaften
CAS-Nummer |
133132-74-8 |
|---|---|
Molekularformel |
C17H16ClN |
Molekulargewicht |
269.8 g/mol |
IUPAC-Name |
4-chloro-3-methyl-2,2-diphenylbutanenitrile |
InChI |
InChI=1S/C17H16ClN/c1-14(12-18)17(13-19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14H,12H2,1H3 |
InChI-Schlüssel |
PEHXKUSWSJTMRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chlorobenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B11975742.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11975746.png)
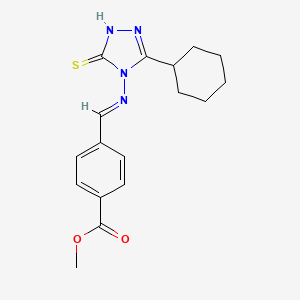


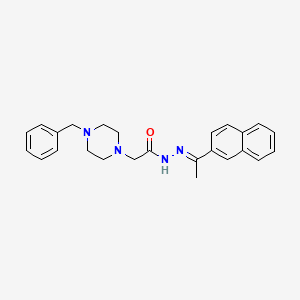
![7-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975778.png)
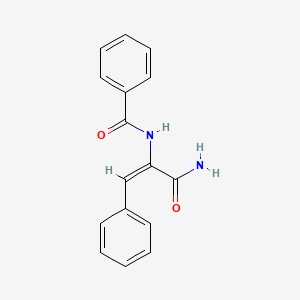
![di-tert-butyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11975788.png)
![diisobutyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975791.png)
![9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11975824.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11975825.png)
